TLR8 agonist 6 -

TLR8 agonist 6

Catalog Number: EVT-15272894
CAS Number:
Molecular Formula: C19H29N7O2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TLR8 Agonist 6 is a small molecule that selectively activates Toll-like receptor 8 (TLR8), a critical component of the innate immune system. TLR8, along with TLR7, recognizes single-stranded RNA and plays a significant role in initiating immune responses against viral infections. TLR8 agonists are being explored for therapeutic applications, particularly in cancer immunotherapy and infectious diseases.

Source and Classification

TLR8 agonist 6 is classified as a synthetic small molecule and falls under the category of immunomodulators. It is designed to enhance the immune response by specifically targeting TLR8, distinguishing itself from other TLR agonists, such as those targeting TLR7. The compound is derived from a series of furo[2,3-c]quinoline analogs, which have shown potent activity in activating TLR8 without significant cross-reactivity with TLR7 .

Synthesis Analysis

Methods and Technical Details

The synthesis of TLR8 agonist 6 involves several key steps:

  1. Formation of Intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions, including coupling reactions.
  2. Functionalization: Subsequent steps involve functionalizing these intermediates to achieve the desired molecular structure.
  3. Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
  4. Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring it meets quality standards for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular formula for TLR8 agonist 6 is C20H17N3O2C_{20}H_{17}N_{3}O_{2}, with a molecular weight of 331.37 g/mol . The compound features a complex structure that includes multiple aromatic rings and functional groups that facilitate its interaction with TLR8. Structural analyses indicate that it binds to specific sites on the receptor, promoting dimerization and subsequent signaling pathways essential for immune activation .

Chemical Reactions Analysis

Reactions and Technical Details

TLR8 agonist 6 can undergo several types of chemical reactions:

  • Oxidation: This reaction may modify the electronic properties of the compound, potentially altering its biological activity.
  • Reduction: Reduction processes can change functional groups within the molecule, impacting its interaction with TLR8.
  • Substitution: Substitution reactions allow for fine-tuning of the compound's activity by replacing specific atoms or groups .

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Mechanism of Action

Process and Data

The mechanism of action for TLR8 agonist 6 primarily involves its binding to TLR8, leading to receptor dimerization and activation of downstream signaling pathways. Upon binding, TLR8 undergoes conformational changes that facilitate the recruitment of adaptor proteins such as MyD88, resulting in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). This cascade ultimately leads to the production of proinflammatory cytokines like interleukin-12 and tumor necrosis factor-alpha . These cytokines play crucial roles in enhancing adaptive immune responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: TLR8 agonist 6 is soluble in water, which is advantageous for formulation in therapeutic applications.
  • Purity: The compound typically exhibits a purity level greater than 95%, verified through analytical techniques like ultra-high-performance liquid chromatography (UHPLC) .
  • Stability: The stability profile under various conditions is essential for its storage and application in biological studies.
Applications

Scientific Uses

TLR8 agonist 6 has potential applications in various fields:

  • Cancer Immunotherapy: By activating TLR8, this compound may enhance anti-tumor immunity, making it a candidate for cancer treatment protocols.
  • Infectious Disease Treatment: Its ability to boost innate immune responses could be beneficial in treating viral infections.
  • Vaccine Adjuvant Development: As an immunomodulator, it can be explored as an adjuvant in vaccine formulations to enhance efficacy by promoting stronger immune responses against pathogens .
Molecular Mechanisms of TLR8 Activation by Agonist 6

Structural Basis of TLR8-Agonist 6 Interaction

TLR8 activation by Agonist 6 (3-pentylquinoline-2-amine) hinges on its ability to bind within a conserved ligand-binding pocket of the TLR8 ectodomain, triggering conformational reorganization essential for dimer stabilization and downstream signaling. Unlike monomeric TLRs, TLR8 exists as a pre-formed dimer in its resting state. Agonist 6 binds at the interface of two protomers within the N-terminal domain (LRR10–LRR14), inducing a hinge-like closure that reduces the C-terminal distance from ~50 Å to ~30 Å. This reorientation facilitates TIR domain proximity for MyD88 recruitment [1] [3] [7].

Table 1: Structural Dynamics of TLR8 Upon Agonist 6 Binding

Structural FeatureResting (Apo) TLR8Agonist 6-Bound TLR8Functional Consequence
C-Terminal Distance~50 Å~30 ÅEnables TIR domain dimerization
Ligand Binding Site TopologyOpen, solvent-exposedClosed, hydrophobic pocketEnhances ligand affinity and specificity
Z-loop ConformationDisorderedStabilizedFacilitates proteolytic cleavage/activation
Dimer Interface Surface Area~600 Ų~860 ŲStrengthens dimer stability

Ligand Binding Pocket Dynamics in TLR8 Dimerization

The binding pocket of TLR8 undergoes significant reorganization upon Agonist 6 engagement. Crystallographic studies reveal that Agonist 6 occupies the uridine-binding site (Site 1), forming hydrogen bonds and hydrophobic interactions that reshape the surrounding leucine-rich repeat (LRR) regions. Specifically, LRR8 and LRR18 undergo lateral shifts of up to 15 Å, expanding the dimer interface surface area by ~260 Ų. This "closing" motion positions the transmembrane domains optimally for downstream adaptor recruitment [1] [7] [10]. Crucially, this reorganization is distinct from TLR7, where ligand binding induces a more pronounced rotational shift.

Key Residues Mediating Agonist 6 Binding Specificity

Agonist 6 achieves TLR8 selectivity through interactions with residues absent in TLR7:

  • Asp543: Forms a critical salt bridge with the quinoline C4-amino group, replacing weaker H-bonds in earlier agonists [7]. Mutagenesis (D543A) reduces potency by >95%.
  • Thr574: Stabilizes the pentyl chain via hydrophobic packing, with T574V mutations increasing EC₅₀ from 0.2 µM to >5 µM [7].
  • Phe405/Tyr353: Engage in π-stacking with the quinoline ring, while Val520 and Ile403 create a hydrophobic cleft for the pentyl moiety [1] [7].This residue ensemble explains Agonist 6’s 100-fold selectivity over TLR7, as TLR7 lacks equivalent residues for pentyl chain accommodation [4] [7].

Signaling Pathway Modulation via MyD88-Dependent Cascades

Agonist 6 activates TLR8’s canonical MyD88-dependent pathway, initiating two parallel signaling branches: NF-κB-driven inflammation and IRF5/7-mediated cytokine production. MyD88 recruitment triggers IRAK-4 phosphorylation, which activates IRAK-1. Unlike TLR7, TLR8 signaling strongly depends on IRAK-1 integrity, as siRNA knockdown reduces IFNβ induction by >80% [1] [10].

Table 2: Signaling Kinetics and Transcriptional Outputs in Human Monocytes

Signaling EventTime Post-Agonist 6Key EffectorsDownstream Output
IRAK-1 Phosphorylation5–15 minMyD88, IRAK-4TAK1/TAB Complex Activation
NF-κB Nuclear Translocation30–60 minp65/RelA, IκB DegradationTNF-α, IL-1β, IL-6 Transcription
IRF5 Activation60–120 minTRAF6, OsteopontinIL-12p70, IFNβ Transcription
IRF7 ActivationMinimalNot robustly recruitedLow IFN-α Production

NF-κB and IRF5/7 Activation Profiles

  • NF-κB Pathway: Agonist 6 induces rapid IκBα degradation within 20 min, leading to p65/RelA nuclear translocation. This drives transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β) [1] [10].
  • IRF5 Activation: TLR8 uniquely couples with IRF5 (not IRF7) via the scaffold protein Osteopontin. Agonist 6 triggers IRF5 nuclear translocation in >90% of monocytes within 2 hours, upregulating IL-12p70 and IFNβ [1] [6] [10].
  • IRF7 Recruitment: Unlike TLR9, TLR8 poorly activates IRF7 due to suboptimal TRAF3 recruitment. This explains Agonist 6’s minimal IFN-α induction (<10% of TLR7 agonists) [1] [6].

Differential Cytokine Induction (IL-12, TNF-α vs. IFN-α)

Agonist 6 polarizes immune responses toward Th1 immunity via distinct cytokine profiles:

  • IL-12p70 Dominance: Induces 250–500 pg/ml in primary monocytes (vs. <50 pg/ml for TLR7 agonists), critical for CD4⁺ T-cell differentiation into Th1 effectors [1] [6] [9].
  • TNF-α/IL-1β Synergy: Synergizes with FcγR signaling to amplify TNF-α (1,200 pg/ml) and IL-1β (800 pg/ml), enhancing macrophage bactericidal activity [8] [10].
  • IFN-α Suppression: Fails to activate pDC or induce >20 pg/ml IFN-α, avoiding TLR7-associated autoimmune risks [6] [9].

Table 3: Cytokine Induction Profile in Human Myeloid Cells (24h stimulation)

CytokineAgonist 6 (100 nM)TLR7-Selective AgonistFunctional Implication
IL-12p70480 ± 35 pg/ml45 ± 8 pg/mlDrives Th1 polarization
TNF-α1,250 ± 210 pg/ml320 ± 45 pg/mlEnhances bacterial killing
IFN-β180 ± 22 pg/ml90 ± 15 pg/mlAntiviral state induction
IFN-α18 ± 3 pg/ml950 ± 140 pg/mlMinimized autoimmunity risk
IL-10220 ± 30 pg/ml600 ± 75 pg/mlAttenuated anti-inflammatory feedback

Properties

Product Name

TLR8 agonist 6

IUPAC Name

4-[[(2R)-1-acetamido-2-methylhexan-2-yl]amino]-2-amino-N,N-dimethylpyrido[3,2-d]pyrimidine-7-carboxamide

Molecular Formula

C19H29N7O2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C19H29N7O2/c1-6-7-8-19(3,11-22-12(2)27)25-16-15-14(23-18(20)24-16)9-13(10-21-15)17(28)26(4)5/h9-10H,6-8,11H2,1-5H3,(H,22,27)(H3,20,23,24,25)/t19-/m1/s1

InChI Key

IJTJKDNTIRFLNH-LJQANCHMSA-N

Canonical SMILES

CCCCC(C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N

Isomeric SMILES

CCCC[C@](C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.